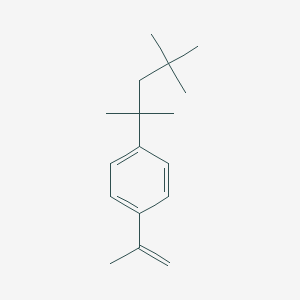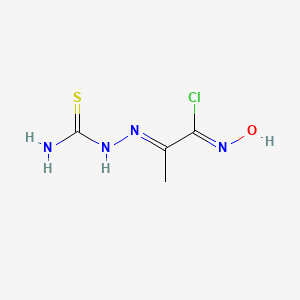![molecular formula C6H9ClO B14371056 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene CAS No. 90262-31-0](/img/structure/B14371056.png)
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound characterized by the presence of a chlorine atom and an allyl ether group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene typically involves the reaction of allyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reaction Conditions: Reactions are typically carried out in polar solvents, such as water or alcohols, and may require heating or the use of catalysts.
Major Products Formed
Substitution Products: Alcohols, amines, and thiol derivatives.
Addition Products: Halogenated compounds, such as 2-chloro-3-[(prop-2-en-1-yl)oxy]propane.
Oxidation Products: Epoxides and other oxygenated compounds.
Scientific Research Applications
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are typically those associated with nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: Similar in structure but with a methyl group instead of an allyl ether group.
2-Chloro-3-methyl-1-propene: Another structurally related compound with a different substitution pattern.
Uniqueness
2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene is unique due to the presence of both a chlorine atom and an allyl ether group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
90262-31-0 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
2-chloro-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H9ClO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2 |
InChI Key |
PSSTVFVMRIECEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)

![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
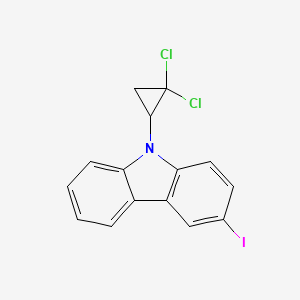
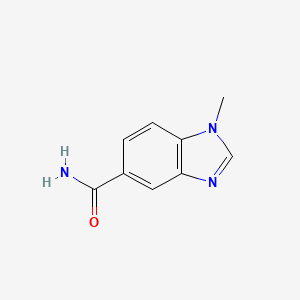
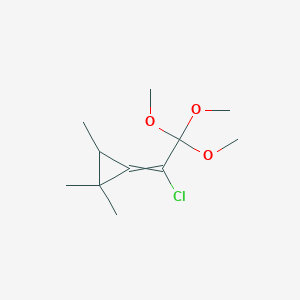
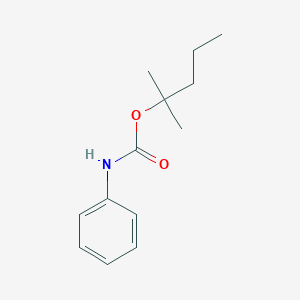

![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
